UNC 0631

Catalog No.
S548266
CAS No.
M.F
C37H61N7O2
M. Wt
635.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC 0631

Product Name

UNC 0631

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-4-yl]-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine

Molecular Formula

C37H61N7O2

Molecular Weight

635.9 g/mol

InChI

InChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40)

InChI Key

XFAXSWXKPQWHDW-UHFFFAOYSA-N

SMILES

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6

Solubility

Soluble in DMSO, not in water

Synonyms

UNC0631, UNC 0631, UNC-0631

Canonical SMILES

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6

Description

The exact mass of the compound N-(1-(cyclohexylmethyl)piperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine is 635.48867 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UNC0631 is a synthetic compound belonging to the class of quinazoline derivatives. Research has focused on its potential as a G9a inhibitor [].

G9a Inhibition:

G9a is a histone methyltransferase enzyme, meaning it adds methyl groups to histone proteins. This methylation plays a role in regulating gene expression. UNC0631 has been investigated for its ability to inhibit G9a activity, potentially impacting cancer cell growth [, ]. Studies have shown that UNC0631 exhibits potent G9a inhibitory activity in various cell lines [].

Structure-Activity Relationship (SAR) Analysis:

Researchers have conducted studies to understand the relationship between UNC0631's structure and its inhibitory activity. This field of study is known as Structure-Activity Relationship (SAR) analysis. By modifying the molecule's structure, scientists can gain insights into which functional groups are crucial for G9a inhibition [].

Cellular Activity Optimization:

While UNC0631 demonstrates potent G9a inhibition in vitro (in laboratory settings), its effectiveness within cells can be limited. Research efforts have focused on optimizing UNC0631's cellular activity while maintaining its potency against G9a. This optimization often involves modifications aimed at improving cell membrane permeability [].

UNC 0631 is a potent and selective inhibitor of the protein lysine methyltransferase G9a, also known as KMT1C or EHMT2. This compound has an impressive inhibitory constant (IC50) of approximately 4 nanomolar, indicating its high potency in inhibiting G9a activity in vitro. The chemical formula for UNC 0631 is C₃₇H₆₁N₇O₂, and its molecular weight is 635.93 g/mol. The compound is primarily utilized in research related to epigenetic regulation, particularly focusing on histone methylation processes that influence gene expression and cellular functions .

UNC 0631 acts by inhibiting the methylation of histone H3 at lysine 9 (H3K9), a modification associated with transcriptional repression. The compound's mechanism involves binding to the active site of G9a, preventing it from catalyzing the transfer of methyl groups from S-adenosylmethionine to the lysine residues on histones. This inhibition leads to a significant reduction in levels of di-methylated H3K9 (H3K9me2) in various cell lines, including MDA-MB-231, with IC50 values reported as low as 0.026 μM under specific conditions .

The biological activity of UNC 0631 has been extensively studied, particularly in cancer research. It has been shown to effectively reduce H3K9me2 levels in several cancer cell lines, such as MDA-MB-231, MCF7, and HCT116. In these studies, UNC 0631 demonstrated low cytotoxicity with IC50 values for cell viability assays (MTT assay) around 2.8 μM, indicating a favorable toxicity profile for potential therapeutic applications . Additionally, UNC 0631 has been observed to influence cellular processes such as proliferation and apoptosis through its epigenetic modulation capabilities.

UNC 0631 is primarily used in research settings to study the role of G9a in epigenetic regulation and its implications in cancer biology. Its ability to inhibit histone methylation makes it a valuable tool for exploring gene expression changes associated with various diseases, particularly those involving aberrant methylation patterns. Moreover, it has potential applications in developing therapeutic strategies targeting epigenetic modifications in cancer treatment .

Interaction studies involving UNC 0631 have focused on its binding affinity and selectivity towards G9a compared to other lysine methyltransferases. It has been shown to selectively inhibit G9a without significantly affecting other related enzymes such as GLP (G9a-like protein), making it a useful compound for dissecting specific biological pathways influenced by G9a activity . Furthermore, studies have indicated that UNC 0631 can modulate cellular responses to various stimuli by altering the epigenetic landscape.

Several compounds share structural and functional similarities with UNC 0631, particularly those that inhibit lysine methyltransferases. Notable examples include:

Compound NameIC50 (nM)Target EnzymeUnique Features
UNC 0638<15G9a/GLPSelective dual inhibitor with improved potency
BIX01294~500G9aLess potent than UNC 0631; used for comparative studies
EPZ004777~10G9aKnown for its selectivity and efficacy in vivo

Unique Features of UNC 0631:

  • High potency with an IC50 value of only 4 nM.
  • Improved lipophilicity compared to some other inhibitors.
  • Favorable toxicity profile allows for higher concentrations in experimental settings without significant cell death .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

635.48867421 g/mol

Monoisotopic Mass

635.48867421 g/mol

Heavy Atom Count

46

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Liu F, Barsyte-Lovejoy D, Allali-Hassani A, He Y, Herold JM, Chen X, Yates CM, Frye SV, Brown PJ, Huang J, Vedadi M, Arrowsmith CH, Jin J. Optimization of cellular activity of G9a inhibitors 7-aminoalkoxy-quinazolines. J Med Chem. 2011  Sep 8;54(17):6139-50. doi: 10.1021/jm200903z. Epub 2011 Aug 5. PubMed PMID: 21780790; PubMed Central PMCID: PMC3171737.

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